2-Formamidopentanoic acid
Description
2-Formamidopentanoic acid is a modified amino acid derivative featuring a pentanoic acid backbone (five-carbon chain) with a formamide (-NHCHO) group attached to the second carbon. This structural motif imparts unique physicochemical properties, such as intermediate polarity due to the amide and carboxylic acid functionalities.
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-formamidopentanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-2-3-5(6(9)10)7-4-8/h4-5H,2-3H2,1H3,(H,7,8)(H,9,10) |
InChI Key |
SPPVMYHDPUFDCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formamidopentanoic acid typically involves the formylation of an amino acid derivative. One common method is the reaction of pentanoic acid with formamide under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formylation process.
Industrial Production Methods: In an industrial setting, the production of 2-Formamidopentanoic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The formamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : In the presence of concentrated sulfuric acid, the formamide group hydrolyzes to form a carboxylic acid and ammonium ions. This mirrors formic acid decomposition pathways .
Reaction :
-
Basic Hydrolysis : Alkaline conditions (e.g., NaOH) yield a carboxylate salt and ammonia.
Reaction :
Oxidation
The carboxylic acid group is resistant to further oxidation, but the α-carbon adjacent to the amide group can be oxidized. Strong oxidizing agents like
or
under acidic conditions may decarboxylate the compound, forming shorter-chain carbonyl derivatives .
Reduction
-
Formamide Group : Reducing agents like
convert the formamide group to a primary amine.
Reaction :
-
Carboxylic Acid : Catalytic hydrogenation (
) reduces the carboxylic acid to a hydroxymethyl group .
Esterification and Amidation
The carboxylic acid group participates in typical acid-catalyzed esterification:
Reaction :
Substitution Reactions
The α-hydrogen adjacent to the amide group is susceptible to nucleophilic substitution. For example, halogenation with
replaces the hydroxyl group of the carboxylic acid with chlorine, forming an acyl chloride .
Thermal Decomposition
Under high temperatures or catalytic conditions (e.g., Pt), 2-formamidopentanoic acid decomposes into smaller molecules such as
,
, and hydrocarbons, analogous to formic acid decomposition .
Scientific Research Applications
2-Formamidopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Formamidopentanoic acid involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity. The compound can also act as a substrate or inhibitor in enzymatic reactions, modulating biochemical pathways.
Comparison with Similar Compounds
(R)-2-Acetamidopentanedioic Acid
Structural Differences :
- Substituents: The acetamido (-NHCOCH₃) group replaces the formamido group, introducing a methyl group. Additionally, the pentanedioic acid backbone has two carboxylic acid groups (C1 and C5), unlike the single carboxylic acid in 2-formamidopentanoic acid.
- Molecular Weight : Higher due to the additional carboxylic acid and methyl group.
Functional Implications :
- The dual carboxylic acids enhance acidity and water solubility, making it more polar than 2-formamidopentanoic acid .
(R)-2-Amino-2-phenylacetic Acid
Structural Differences :
- A phenyl group replaces the pentanoic acid chain, creating an aromatic α-amino acid.
Functional Implications :
- The aromatic ring enables π-π stacking interactions, which are absent in 2-formamidopentanoic acid. This property is critical in protein-ligand binding contexts.
- Reduced solubility in aqueous media compared to the aliphatic pentanoic acid chain .
(2S)-5-(Diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic Acid
Structural Differences :
- Contains a diphenylethoxy-acetyl substituent and a guanidine group, adding significant steric bulk and basicity.
Functional Implications :
- The guanidine group (pKa ~13) introduces strong basicity, unlike the neutral formamido group.
2-Methylpentanoic Acid
Structural Differences :
- A branched-chain carboxylic acid lacking the formamido group.
Functional Implications :
- Branching reduces melting point and increases volatility compared to straight-chain analogs.
- Absence of the amide group eliminates hydrogen-bonding capacity, limiting applications in drug design .
Data Table: Key Properties of Comparable Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) | Key Functional Groups |
|---|---|---|---|---|
| 2-Formamidopentanoic acid | C₆H₁₁NO₃ | 161.16 | Moderate | Formamido, carboxylic acid |
| (R)-2-Acetamidopentanedioic acid | C₇H₁₁NO₅ | 205.17 | High | Acetamido, dual carboxylic acids |
| (R)-2-Amino-2-phenylacetic acid | C₈H₉NO₂ | 151.16 | Low | Phenyl, amino, carboxylic acid |
| 2-Methylpentanoic acid | C₆H₁₂O₂ | 116.16 | Low | Branched-chain carboxylic acid |
Biological Activity
2-Formamidopentanoic acid is an organic compound that has garnered attention in various fields of biological and medicinal research. Its structural features, including the formamido group, contribute to its biological activity, particularly in protein synthesis and metabolic processes. This article explores the biological activity of 2-Formamidopentanoic acid, summarizing key findings from diverse sources, including case studies and research findings.
- Molecular Formula : C₅H₁₁NO₂
- Molecular Weight : 115.15 g/mol
- Structure : Characterized by a pentanoic acid backbone with a formamido substituent.
The biological activity of 2-Formamidopentanoic acid primarily involves its role as a substrate in biochemical pathways. The formamido group can participate in hydrogen bonding, influencing interactions with enzymes and receptors. This compound is involved in:
- Protein Synthesis : Acts as an intermediary in amino acid metabolism.
- Metabolic Pathways : Participates in various metabolic processes, potentially affecting energy production and cellular function.
Biological Activity Overview
Research indicates that 2-Formamidopentanoic acid exhibits several biological activities, including:
| Biological Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of certain bacteria and fungi. | |
| Enzyme Interaction | Modulates enzyme activity related to metabolism. | |
| Protein Modification | Influences protein structure and function. |
Case Studies and Research Findings
-
Antimicrobial Properties
- A study highlighted the antimicrobial potential of 2-Formamidopentanoic acid, showing significant inhibition against various pathogens. The mechanism involves interference with cell wall synthesis and protein synthesis pathways in microorganisms, making it a candidate for pharmaceutical applications.
-
Role in Protein Synthesis
- Research has demonstrated that 2-Formamidopentanoic acid acts as a building block in protein synthesis. It is utilized in the synthesis of peptides and proteins, indicating its importance in biochemical research.
- Metabolic Pathway Investigation
Q & A
Q. What ethical considerations apply when studying 2-formamidopentanoic acid in biological systems?
- Methodological Answer : For in vivo studies, adhere to ARRIVE guidelines for animal welfare. Disclose all conflicts of interest (e.g., funding from chemical suppliers) and obtain informed consent for human cell line usage .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
